Benzenamine, 4-[(trifluoroethenyl)oxy]-
Description
Benzenamine, 4-[(trifluoroethenyl)oxy]- is a fluorinated aromatic amine characterized by a trifluoroethenyloxy (–O–CF₂–CF₂–) substituent at the para position of the aniline ring. This compound belongs to a class of fluorinated benzenamine derivatives, where the electron-withdrawing trifluoroethenyloxy group significantly alters its electronic properties, solubility, and reactivity compared to non-fluorinated analogs.
Properties
CAS No. |
134151-78-3 |
|---|---|
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4-(1,2,2-trifluoroethenoxy)aniline |
InChI |
InChI=1S/C8H6F3NO/c9-7(10)8(11)13-6-3-1-5(12)2-4-6/h1-4H,12H2 |
InChI Key |
JRZVCSIBWPUFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC(=C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(trifluoroethenyl)oxy]- typically involves the reaction of benzenamine derivatives with trifluoroethenyl-containing reagents. One common method is the nucleophilic substitution reaction where a benzenamine derivative reacts with a trifluoroethenyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of Benzenamine, 4-[(trifluoroethenyl)oxy]- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trifluoroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted benzenamines, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenamine, 4-[(trifluoroethenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(trifluoroethenyl)oxy]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially affecting their function.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
Table 2. Substituent Effects on Reactivity
| Compound | Electron-Withdrawing Effects | Hydrogen Bonding Potential | Thermal Stability |
|---|---|---|---|
| Benzenamine, 4-[(trifluoroethenyl)oxy]- | High (fluorine + ether) | Low | High |
| 4-(Trifluoromethyl)benzenamine | High (–CF₃) | Low | Moderate |
| 4-(4-Aminophenoxy)-3-(trifluoromethyl)benzenamine | Moderate (–CF₃, –NH₂) | High (–NH₂) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
